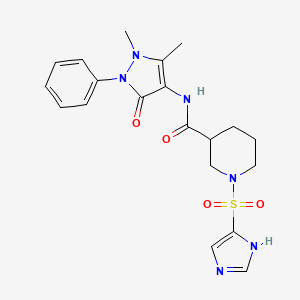
3H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-triazole is a 1,2,4-triazole. It is a tautomer of a 1H-1,2,4-triazole and a 4H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
Novel Triazole Derivatives and Their Potential Uses
Diverse Biological Activities : Triazoles, including 3H-1,2,4-triazole, have been found to exhibit a wide range of biological activities. They are being explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are also being studied for activity against several neglected diseases (Ferreira et al., 2013).
Supramolecular Interactions and Applications : 1,2,3-Triazoles, including 1H-1,2,4-triazoles, are known for their unique combination of easy accessibility and diverse supramolecular interactions. This makes them suitable for various applications in supramolecular and coordination chemistry (Schulze & Schubert, 2014).
Specific Applications in Different Fields
Corrosion Protection : 3H-1,2,4-triazole derivatives have been shown to be effective in corrosion and dissolution protection of metals in acidic environments. They act as inhibitors, preventing corrosion and increasing the longevity of metals in industrial applications (Bentiss et al., 2007).
Antifungal Activities : Certain 3H-1,2,4-triazole derivatives have been synthesized and evaluated for their fungicidal activities. These studies have shown promising results in controlling fungal infections in agricultural contexts (Sun et al., 2013).
Synthesis and Physical Properties : Research has been conducted to synthesize new 3H-1,2,4-triazole derivatives and study their physical and chemical properties. This research contributes to our understanding of how these compounds can be manipulated for specific applications (Kaplaushenko et al., 2016).
Antimicrobial Screening : Metal complexes with triazole Schiff base ligands have been synthesized and evaluated for their antimicrobial properties. This research highlights the potential of triazoles in combating microbial infections (Sumrra et al., 2021).
Propiedades
Nombre del producto |
3H-1,2,4-triazole |
|---|---|
Fórmula molecular |
C2H3N3 |
Peso molecular |
69.07 g/mol |
Nombre IUPAC |
3H-1,2,4-triazole |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1H,2H2 |
Clave InChI |
FFGRBWANQMLTQI-UHFFFAOYSA-N |
SMILES |
C1N=CN=N1 |
SMILES canónico |
C1N=CN=N1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)
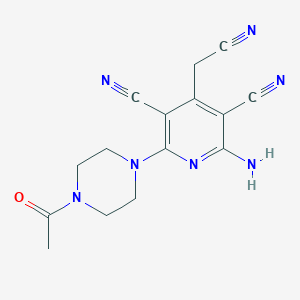
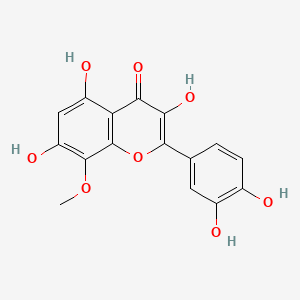
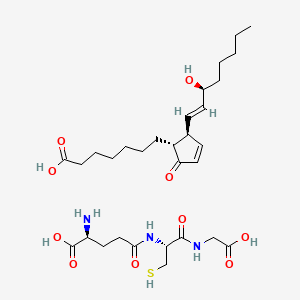
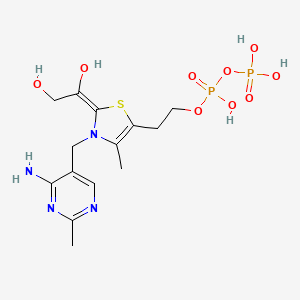
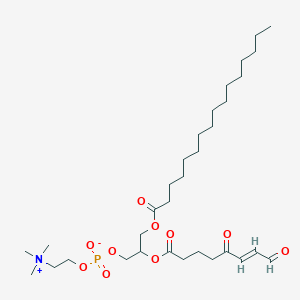
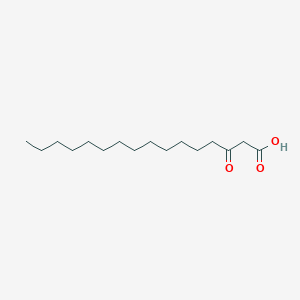
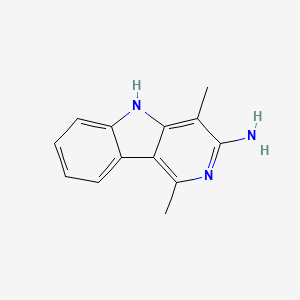
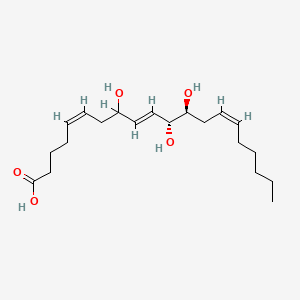
![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)
